(2-Methyl-4-nitro-phenyl)-acetic acid
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Overview
Description
(2-Methyl-4-nitro-phenyl)-acetic acid is an organic compound with the molecular formula C9H9NO4 It is characterized by a methyl group and a nitro group attached to a benzene ring, with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-nitro-phenyl)-acetic acid typically involves the nitration of 2-methylphenylacetic acid. The process begins with the introduction of a nitro group to the aromatic ring through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the para position relative to the methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-4-nitro-phenyl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings with hydrochloric acid (HCl) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of 2-methyl-4-amino-phenylacetic acid.
Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
(2-Methyl-4-nitro-phenyl)-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Methyl-4-nitro-phenyl)-acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-nitrophenol
- 2-Methyl-4-nitrobenzoic acid
- 4-Nitrophenylacetic acid
Uniqueness
(2-Methyl-4-nitro-phenyl)-acetic acid is unique due to the presence of both a methyl group and a nitro group on the aromatic ring, along with an acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9NO4 |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-(2-methyl-4-nitrophenyl)acetic acid |
InChI |
InChI=1S/C9H9NO4/c1-6-4-8(10(13)14)3-2-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
HQNXIKNNGYPPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
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